Methenolone acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(5S,8R,9S,10S,13S,14S,17S)-1,10,13-trimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-13-11-16(24)12-15-5-6-17-18-7-8-20(25-14(2)23)21(18,3)10-9-19(17)22(13,15)4/h11,15,17-20H,5-10,12H2,1-4H3/t15-,17-,18-,19-,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAUJQOPTMSERF-QWQRBHLCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C[C@H]2[C@]1([C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40963004 | |
| Record name | Methenolone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40963004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
434-05-9 | |
| Record name | Methenolone acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=434-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methenolone acetate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000434059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methenolone acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74226 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Methenolone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40963004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17β-hydroxy-1-methyl-5α-androst-1-en-3-one acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.453 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHENOLONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W75590VPKQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Ii. Advanced Mechanistic Studies of Methenolone Acetate
Molecular and Cellular Mechanisms of Action
Methenolone (B1676379) acetate (B1210297) exerts its effects primarily by interacting with androgen receptors (AR) located in various tissues, including muscle cells. patsnap.compatsnap.comswolverine.comswolverine.comatechlabs.co This interaction initiates a cascade of intracellular events that influence gene expression and ultimately lead to anabolic effects. patsnap.compatsnap.commedicalantiaging.comnih.gov
Androgen Receptor Binding and Activation Kinetics
Anabolic-androgenic steroids, including methenolone acetate, function as agonists of the androgen receptor. wikipedia.orgwikipedia.org Upon binding to the AR in the cytoplasm, the steroid-receptor complex undergoes a conformational change and translocates into the cell nucleus. nih.govmdpi.com Within the nucleus, this complex interacts with specific DNA sequences known as androgen response elements (AREs), modulating the transcription of target genes. nih.govmdpi.com
Comparative Analysis of Androgen Receptor Binding Affinity with Endogenous Androgens
This compound, being a derivative of DHT, interacts with the androgen receptor. wikipedia.orgpatsnap.compatsnap.com While DHT is known to be a potent agonist of the AR with a high binding affinity, studies have compared the binding affinity of various anabolic steroids, including methenolone, to the AR in different tissues. nih.govwikipedia.orgendocrine.org Research indicates that methenolone has a notable binding affinity to androgen receptors. swolverine.com Compared to testosterone (B1683101), DHT generally exhibits a higher binding affinity for the human AR, approximately 2- to 3-fold greater, and its dissociation rate from the AR is slower. wikipedia.org Methenolone's affinity for the AR has been described as strong. swolverine.com
Table 1: Comparative Androgen Receptor Binding Affinities
| Compound | Androgen Receptor Binding Affinity (Relative to Methyltrienolone) |
| Dihydrotestosterone (B1667394) | High |
| Testosterone | Moderate |
| Methenolone | Strong |
| Nandrolone (B1676933) | Higher than Testosterone |
Methenolone also has a very low affinity for human serum sex hormone-binding globulin (SHBG) compared to testosterone and DHT, which can influence its free concentration and availability to bind to the AR in tissues. wikipedia.orgfrontiersin.org
Gene Expression Modulation and Transcriptional Regulation
The interaction of the this compound-AR complex with AREs in the nucleus leads to the modulation of gene transcription. nih.govmdpi.com This transcriptional regulation affects the expression of genes involved in various cellular processes, particularly those related to muscle growth and repair. patsnap.compatsnap.commedicalantiaging.comnih.govnih.gov
Upregulation of Protein Synthesis Pathways
A key effect of AR activation by this compound is the upregulation of protein synthesis pathways. notlpc.compatsnap.compatsnap.comswolverine.comswolverine.comatechlabs.co This is a crucial aspect of muscle growth (anabolism), as it enhances the production of muscle proteins. notlpc.compatsnap.compatsnap.comswolverine.com Anabolic-androgenic steroids promote protein synthesis through gene transcription and also inhibit protein degradation. nih.govdovepress.com This leads to an increase in muscle protein accretion. medicalantiaging.comnih.gov
Influence on Specific Gene Transcription Factors
The androgen/AR complex influences gene transcription by binding to AREs and recruiting co-activators. nih.gov These co-activators, such as cAMP response element-binding protein (CREB)-binding protein (CBP)/p300 and steroid receptor coactivator (Src) 1, 2, and 3, further modulate the transcription of target genes. nih.gov These target genes include transcription factors specific to muscles, structural proteins, microRNAs, and enzymes. medicalantiaging.comnih.gov Activation of these pathways can also involve cross-talk with other signaling molecules like Akt, myostatin, and IGF-I. nih.govdovepress.com
Nitrogen Retention Enhancement
This compound is known for its ability to promote nitrogen retention in muscles. notlpc.compatsnap.compatsnap.comswolverine.comswolverine.comatechlabs.co Nitrogen is a fundamental component of amino acids, which are the building blocks of proteins. patsnap.com By increasing nitrogen retention, this compound helps maintain a positive nitrogen balance within muscle tissue. patsnap.compatsnap.comswolverine.com A positive nitrogen balance is essential for creating and maintaining an anabolic environment, which facilitates muscle preservation and growth. patsnap.comswolverine.com This effect is particularly beneficial in states where muscle loss might otherwise occur. patsnap.comswolverine.comswolverine.com Studies have shown improved nitrogen retention with this compound use in clinical settings. swolverine.comkarger.com
Erythropoiesis Stimulation and Red Blood Cell Production
Research indicates that methenolone and its esters can stimulate erythropoiesis, the process of red blood cell production. This effect contributes to an increase in red blood cell count patsnap.combiosynth.compatsnap.comontosight.ai. Androgens, including methenolone, are understood to enhance the responsiveness of erythroid progenitor cells to erythropoietin nih.govfrontiersin.org. Furthermore, they may stimulate erythropoietin production and release, and improve the incorporation of iron into red blood cells nih.govfrontiersin.org. Studies in rats have specifically investigated the effect of methenolone enanthate on erythropoietin responsive cells in bone marrow physiology.org.
Interaction with Glucocorticoid Receptors and Protein Degradation Inhibition
This compound operates by binding to androgen receptors located in various tissues, including muscle cells patsnap.compatsnap.com. This binding initiates a cascade of intracellular events patsnap.com. A key aspect of methenolone's mechanism is its ability to inhibit the action of glucocorticoids patsnap.com. Glucocorticoids are hormones known to promote the breakdown of muscle tissue (catabolism) patsnap.com. By reducing the influence of these catabolic hormones, methenolone helps in the maintenance of muscle mass patsnap.com. The interaction with androgen receptors also triggers cellular activities that lead to increased protein synthesis and improved nitrogen retention within muscle cells patsnap.compatsnap.com. Enhanced protein synthesis is crucial for muscle growth and repair, while improved nitrogen retention supports a positive nitrogen balance, essential for preserving muscle tissue patsnap.compatsnap.com.
Signaling Pathway Activation (e.g., Akt, Myostatin, IGF-I, Notch)
Binding of this compound to androgen receptors leads to the activation of specific genes involved in protein synthesis within muscle cells patsnap.com. While the precise involvement of all listed signaling pathways (Akt, Myostatin, IGF-I, Notch) in the mechanism of action of this compound is not exhaustively detailed in the provided information, there is a suggestion of a potential link between androgens and IGF-I-driven proliferation and differentiation of erythroid progenitor cells frontiersin.org. This indicates a potential interaction with growth factor signaling pathways, at least in the context of erythropoiesis. Further specific research would be required to fully elucidate the direct impact of this compound on Akt, Myostatin, and Notch signaling in muscle and other relevant tissues.
In Vitro and In Vivo Pharmacodynamics and Pharmacokinetics
The pharmacodynamic and pharmacokinetic profiles of this compound and its esters describe their biological effects and how the body processes them.
Absorption and Distribution Profiles of this compound and its Esters
Upon oral administration, this compound is rapidly absorbed from the gastrointestinal tract notlpc.com. However, it is subject to significant first-pass metabolism in the liver notlpc.comdroracle.aiinchem.orgfrontiersin.org. This hepatic metabolism substantially reduces the amount of the compound that reaches the systemic circulation in its active form, resulting in lower oral bioavailability compared to injectable forms droracle.aiinchem.orgfrontiersin.org. The acetate ester is characterized as being short-lived . In contrast, methenolone enanthate, an injectable ester, bypasses this first-pass hepatic metabolism, leading to higher bioavailability wikipedia.org. Anabolic steroids, generally, exhibit high protein binding in plasma, primarily to sex-hormone binding globulin (SHBG) inchem.orgnih.govnih.gov. However, methenolone is noted to have a very low affinity for SHBG compared to some other commonly used anabolic-androgenic steroids nih.gov.
Biotransformation Pathways and Metabolite Identification
This compound undergoes extensive biotransformation in the body, resulting in the formation of numerous metabolites droracle.ainih.gov. Studies in humans following oral administration have identified twelve metabolites in urine, present in glucuronide, sulfate (B86663), or free steroid fractions nih.gov. The metabolic pathways involve phase I reactions, such as oxidation of the 17-hydroxyl group and reduction of substituents on the A-ring, which may occur with or without concomitant hydroxylation at the C6 and C16 positions nih.gov. Phase II metabolism involves conjugation, primarily glucuronidation and sulfation, to form more water-soluble compounds for excretion frontiersin.orgresearchgate.net.
The parent steroid, methenolone, has been detected in urine after administration of the acetate ester nih.gov. The major biotransformation product identified in human urine is 3 alpha-hydroxy-1-methylen-5 alpha-androstan-17-one nih.gov. Other identified metabolites include 3 alpha-hydroxy-1 alpha-methyl-5 alpha-androstan-17-one, 17-epimethenolone, 3 alpha,6 beta-dihydroxy-1-methylen-5 alpha-androstan-17-one, 2 xi-hydroxy-1-methylen-5 alpha-androstan-3,17-dione, 6 beta-hydroxy-1-methyl-5 alpha-androst-1-en-3,17-dione, 16 alpha-hydroxy-1-methyl-5 alpha-androst-1-en-3,17-dione, and 3 alpha,16 alpha-dihydroxy-1-methyl-5 alpha-androst-1-en-17-one nih.govresearchgate.net. Sulfated metabolites, such as methenolone sulfate and 3z-hydroxy-1β-methyl-5α-androstan-17-one sulfate, have been recognized as potentially longer-lasting markers of exposure researchgate.net.
Hepatic Metabolism and Enzyme Systems Involved
The liver is the primary site for the biotransformation of this compound frontiersin.orgresearchgate.net. Oral administration necessitates passage through the liver via the portal vein, leading to significant first-pass metabolism patsnap.comdroracle.aiinchem.orgfrontiersin.org. Hepatic metabolism involves both phase I and phase II enzyme systems frontiersin.orgicar.org.in. Phase I reactions, including oxidation, are largely catalyzed by microsomal enzyme systems, which include cytochrome P450 (CYP) enzymes icar.org.inannualreviews.org. Phase II reactions, such as glucuronidation and sulfation, are also carried out by hepatic enzymes frontiersin.organnualreviews.org. The activity of these liver enzymes can influence the metabolism and consequently the blood levels and efficacy of this compound patsnap.com. While specific CYP isoforms involved are not detailed in the provided sources, the general role of hepatic microsomal enzymes in the oxidative breakdown and conjugation of steroids is established frontiersin.orgicar.org.inannualreviews.org. In vitro studies utilizing human hepatocytes and liver fractions have been conducted to identify the metabolites produced during hepatic metabolism researchgate.netresearchgate.netwada-ama.orgwada-ama.org.
Characterization of Novel and Known Metabolites (e.g., 3α-hydroxy-1-methylen-5α-androstan-17-one, α-methenolone)
Research has focused on characterizing both previously identified and novel metabolites to improve detection methods. As mentioned, 3α-hydroxy-1-methylen-5α-androstan-17-one is a major human metabolite. nih.gov Alpha-methenolone has been noted as a primary metabolite in veal calves. nih.govresearchgate.net The identification and structural elucidation of these metabolites, often using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are critical for understanding the metabolic pathways of this compound. nih.govdshs-koeln.de
Stereoisomer Characterization of Metabolites
Stereoisomer characterization is an important aspect of metabolite analysis, as different stereoisomers can have varying biological activities and excretion profiles. Studies in horses, for instance, identified two stereoisomers of 1-methylen-5α-androstan-2-ol-3,17-dione (M4 and M5) among the in vitro metabolites. researchgate.netepa.gov Additionally, two stereoisomers of a monohydroxylated metabolite (M7, M9, and M10) were detected in horse urine after oral administration. researchgate.netepa.gov The characterization of these stereoisomers contributes to a more comprehensive understanding of this compound metabolism.
In Vitro Biotransformation Studies (e.g., Human Hepatocytes, Liver Microsomes, Fungal Models)
In vitro models are valuable tools for investigating the biotransformation of this compound and identifying potential metabolites. Studies utilizing horse liver microsomes have successfully identified several metabolites, providing insights into hepatic metabolism. researchgate.netepa.gov
Human hepatocytes and liver fractions are also used to produce and identify metabolites of steroids like methenolone. wada-ama.org These in vitro systems allow for the controlled study of metabolic pathways and the characterization of metabolites that may be present in human urine. wada-ama.org
Fungal models have also been employed for the biotransformation of this compound. Studies using fungal cultures such as Rhizopus stolonifer, Fusarium lini, Cunninghamella elegans, and Aspergillus alliaceous have resulted in the production of various transformed products. researchgate.netnih.govnih.gov For example, biotransformation of this compound with Trametes hirsuta mushroom yielded several metabolites, including new dihydroxylated and hydroxylated-dienone derivatives. nih.gov These fungal biotransformation studies can sometimes mimic mammalian metabolic pathways and help in the identification of potential metabolites.
Elimination and Excretion Profiles of this compound and its Metabolites
The elimination and excretion profiles of this compound and its metabolites are crucial for determining detection windows in biological samples. Following administration, the drug and its metabolites are primarily eliminated through urine and feces. nih.govresearchgate.net
Urinary and Fecal Excretion Patterns
In a study involving a veal calf, three main metabolites (alpha-methenolone, 1-methyl-5alpha-androstan-3,17-diol, and 3alpha-hydroxy-1-methyl-5alpha-androstan-17-one) were detected in both urine and feces after oral administration of this compound. nih.govresearchgate.net The parent compound was also detectable in feces. nih.govresearchgate.net
In humans, metabolites are excreted in urine as glucuronide and sulfate conjugates, as well as in free form. nih.gov Approximately 90% of the drug is excreted via urine, with a smaller percentage eliminated through feces.
Long-Term Metabolite Detection in Biological Samples
Identifying long-term metabolites is important for extending the detection window of this compound misuse. While the parent compound and some metabolites may have relatively short detection times, others can persist in biological samples for longer periods.
In the veal calf study, alpha-methenolone was detectable in urine for up to 5 days after the last treatment, while in feces, no metabolites were detectable after 3 days. nih.govresearchgate.net
Research in humans has explored the potential of sulfate conjugates as long-term markers. A non-hydrolyzed sulfated metabolite, 1β-methyl-5α-androstan-17-one-3ζ-sulfate, was documented to provide a detection time of up to 17 days in one study using GC-CI-MS/MS analysis of non-hydrolyzed sulfated steroids. researchgate.net Another sulfate conjugate, 1-methylen-5α-androst-3,17-dione-2ξ-sulfate, was considered a new long-term metabolite for metenolone misuse, detectable up to 40 days by liquid-liquid extraction and up to 30 days by direct-injection analysis after oral administration in a different study. researchgate.netresearchgate.net These findings highlight the significance of analyzing conjugated metabolites, particularly sulfates, for extended detection times. researchgate.netresearchgate.netresearchgate.net
Data Tables
Table 1: Selected Metabolites of this compound Identified in Different Species
| Metabolite Name | Species Identified In | Biological Sample | Notes |
| Methenolone | Human, Horse | Urine, In vitro | Parent steroid, detected in urine. nih.gov |
| 3α-hydroxy-1-methylen-5α-androstan-17-one | Human, Calf | Urine, Feces | Major human metabolite. nih.govnih.govresearchgate.net |
| Alpha-methenolone | Calf | Urine, Feces | Main metabolite in calves. nih.govresearchgate.net |
| 1-methyl-5alpha-androstan-3,17-diol | Calf | Urine, Feces | Detected in calves. nih.govresearchgate.net |
| 1-methyl-5α-androst-1-ene-3,17-dione (M2) | Horse | In vitro | Identified in liver microsome studies. researchgate.netepa.gov |
| 1-methyl-5α-androst-1-en-6-ol-3,17-dione (M3) | Horse | In vitro | Identified in liver microsome studies. researchgate.netepa.gov |
| 1-methylen-5α-androstan-2-ol-3,17-dione (M4 and M5) | Horse | In vitro | Two stereoisomers. researchgate.netepa.gov |
| 1-methyl-5α-androst-1-en-16-ol-3,17-dione (M6) | Horse | In vitro, Urine | Identified in horses. researchgate.netepa.gov |
| Monohydroxylated 1-methyl-5α-androst-1-en-17-ol-3-one (M7, M8, M9, M10) | Horse | In vitro, Urine | Includes stereoisomers. researchgate.netepa.gov |
| 1-methyl-5α-androst-1-en-17α-ol-3-one (M11) | Horse | Urine | Detected in horse urine. researchgate.netepa.gov |
| 17-epimethenolone | Human | Urine | Identified in human urine. nih.gov |
| 1β-methyl-5α-androstan-17-one-3ζ-sulfate | Human | Urine | Potential long-term marker. researchgate.net |
| 1-methylen-5α-androst-3,17-dione-2ξ-sulfate | Human | Urine | Potential long-term marker. researchgate.netresearchgate.net |
Table 2: Approximate Detection Times of this compound Metabolites
| Metabolite Name | Biological Sample | Detection Time | Species | Reference |
| Methenolone | Human Urine | Up to 90 hours | Human | nih.gov |
| Alpha-methenolone | Calf Urine | Up to 5 days | Calf | nih.govresearchgate.net |
| Metabolites (general) | Calf Feces | Up to 3 days | Calf | nih.govresearchgate.net |
| 1β-methyl-5α-androstan-17-one-3ζ-sulfate | Human Urine | Up to 17 days | Human | researchgate.net |
| 1-methylen-5α-androst-3,17-dione-2ξ-sulfate | Human Urine | Up to 40 days | Human | researchgate.netresearchgate.net |
Note: Detection times can vary depending on the dose, individual metabolism, and analytical methods used.
Iii. Synthetic Methodologies and Chemical Transformations of Methenolone Acetate
Chemical Synthesis Pathways of Methenolone (B1676379) Acetate (B1210297) The chemical synthesis of methenolone acetate typically involves several steps, transforming a precursor steroid into the desired product.researchgate.netresearchgate.net
Multi-Step Synthesis from Precursor Steroids One method for synthesizing this compound involves starting from 17β-Acetoxy-5α-androst-1-en-3-one.researchgate.netresearchgate.netThis precursor undergoes a series of reactions, including bromination with N-bromosuccinimide (NBS) in the presence of acid, followed by debromination using H2/Raney Ni.researchgate.netresearchgate.netThe resulting intermediate is then treated with methanol (B129727) in the presence of p-toluenesulfonic acid, oxidized with chromium trioxide-sulfuric acid, and finally reacted with a Grignard reagent, sulfuric acid, and acetylated to yield this compound.researchgate.netresearchgate.net
Another described method for preparing methenolone involves using acetic acid isotestosterone as a raw material. This undergoes a ketal oxidation reaction with ethylene (B1197577) glycol and calcium hypochlorite (B82951) in the presence of a protonic acid catalyst, followed by a Grignard reaction with a Grignard reagent. google.com The methenolone obtained can then be converted to this compound through acetylation. google.com
Structural Modification and Biotransformation of this compound this compound can undergo structural modifications through biological processes, particularly biotransformation mediated by microorganisms like fungi.oaepublish.comdntb.gov.uanih.gov
Identification of Structurally Modified Metabolites Fungal-mediated biotransformation of this compound leads to the formation of various transformed products, or metabolites.oaepublish.comnih.govFor instance, biotransformation using Rhizopus stolonifer, Fusarium lini, Cunninghamella elegans, and Aspergillus alliaceous yielded fourteen transformed products.oaepublish.comThese metabolites included compounds such as 6α-hydroxy-1-methyl-3-oxo-5α-androst-1-en-17-yl acetate, 6α, 17β-dihydroxy-1-methyl-3-oxo-5α-androst-1-en, 7β-hydroxy-1-methyl-3-oxo-5α-androst-1-en-17-yl acetate, and 15β, 20-dihydroxy-1-methyl-3-oxo-5α-androst-1-en-17-yl acetate, among others.oaepublish.com
Biotransformation of this compound by Trametes hirsuta has yielded three new metabolites: 6β,17β-dihydroxy-1-methyl-3-oxo-5α-androst-1-en, 5α,15α-dihydroxy-1-methyl-3-oxo-1-en-17-yl acetate, and 15β-hydroxy-1-methyl-3-oxo-5α-androst-1,4-dien-17-yl acetate, along with a known metabolite, 17β-hydroxy-1-methyl-4-androstadiene-3-one. nih.gov
The structures of these metabolites are typically elucidated using modern spectroscopic techniques such as NMR and HRMS. nih.govresearchgate.net
Iv. Advanced Analytical Techniques for Methenolone Acetate
Chromatographic Methodologies
Chromatographic techniques are essential for separating methenolone (B1676379) acetate (B1210297) from complex matrices and other related compounds before detection and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed methods.
High-Performance Liquid Chromatography (HPLC) Development and Validation
HPLC is a widely used technique for the analysis of methenolone acetate, offering advantages in terms of versatility and applicability to various sample types. Method development and validation are crucial to ensure the reliability and accuracy of the analytical results.
Reverse-phase HPLC (RP-HPLC) is a prevalent mode for the characterization of this compound. A developed RP-HPLC method for the analytical characterization of this compound in food supplements utilized a Kintex 5µm EVO C18 column (100 × 4.6 mm) with a mobile phase of acetonitrile:water (60:40, v/v) at a flow rate of 1.0 mL/min. researchgate.netpensoft.net UV detection was performed at 240 nm, and the column temperature was maintained at 25 °C. researchgate.netpensoft.net This method successfully identified the presence of both methenolone and this compound in evaluated samples. researchgate.netpensoft.net The retention times observed were approximately 3.090 min for methenolone and 7.717 min for this compound. pensoft.net
Validation of RP-HPLC methods for this compound typically includes assessing specificity, linearity, accuracy, and precision, following guidelines such as those from the International Council for Harmonisation (ICH). pensoft.netresearchgate.net
Specificity: Specificity is demonstrated by the absence of significant interfering peaks at the retention times of methenolone and this compound in blank solutions. pensoft.net
Linearity: Linearity is evaluated over a defined concentration range. For a developed RP-HPLC method, linearity was observed in the range of 0.0125 μg/mL to 0.1 μg/mL, with a correlation coefficient (R) of 0.9926, indicating a linear relationship within this range. researchgate.netpensoft.net
Accuracy: Accuracy is determined by evaluating the recovery of known amounts of analyte added to samples. A validated method showed accuracy within the range of 99.8% to 100.4% recovery, which falls within acceptable limits. pensoft.netresearchgate.net
Table 1: Evaluation of Accuracy (Example Data) researchgate.netpensoft.netresearchgate.net
| Level | Replicate Number | Area | Recovery (%) |
| Low | 1 | [Data] | [Data] |
| Low | 2 | [Data] | [Data] |
| ... | ... | ... | ... |
| High | n | [Data] | [Data] |
| Mean | 99.8 - 100.4 |
Precision: Precision assesses the variability of results from repeated analyses. For a developed method, the relative standard deviation (% RSD) for replicate injections was found to be low (e.g., 0.181983%), indicating good precision. researchgate.net
Table 2: Evaluation of Precision (Example Data) researchgate.net
| Replicate Number | Area |
| 1 | 14,887 |
| 2 | 14,890 |
| 3 | 14,873 |
| 4 | 14,835 |
| 5 | 14,868 |
| 6 | 14,825 |
| Mean Area | 14,863 |
| % RSD | 0.181983 |
Reverse-Phase HPLC for this compound Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantitation
GC-MS is a powerful technique widely used for the detection and quantification of anabolic steroids, including this compound and its metabolites, particularly in complex biological matrices like urine. nih.govresearchgate.netnih.govunb.br GC-MS offers high sensitivity and the ability to identify compounds based on their fragmentation patterns. nih.gov
Derivatization is often a necessary step in GC-MS analysis of steroids like this compound to improve their volatility, thermal stability, and detection sensitivity. researchgate.netdshs-koeln.de Common derivatization reagents and techniques are employed to convert functional groups, such as hydroxyl or ketone groups, into more suitable derivatives for GC analysis. researchgate.netdshs-koeln.de For instance, trimethylsilylation using reagents like N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) is a widely used technique. dshs-koeln.de Other reagents like pentafluoropropionic anhydride (B1165640) (PFPA) have also been used for derivatization, particularly in methods employing negative ion chemical ionization (NCI). nih.gov
Isotope dilution mass spectrometry (IDMS) is a highly accurate method for the quantitation of this compound metabolites. nih.govdntb.gov.ua This technique involves the synthesis and use of isotopically labeled internal standards, which are added to the sample at a known concentration. nih.gov The ratio of the unlabeled analyte to the labeled internal standard is then measured by GC-MS, allowing for precise quantification, even in complex biological samples. nih.gov
A highly accurate IDMS method was developed for the detection and quantitation of 3 alpha-hydroxy-1-methylen-5 alpha-androstan-17-one, a major urinary metabolite of this compound. nih.govresearchgate.net This method involved synthesizing both unlabeled and 2H-labeled forms of the metabolite. nih.gov After sample preparation, including enzymatic hydrolysis and purification, the metabolite was converted into a methoxime-trimethylsilyl derivative and analyzed by GC-MS. nih.gov Quantitation was based on the ratio of characteristic ions for the unlabeled and labeled species (e.g., m/z 372 and m/z 375 corresponding to M-31 ions, or m/z 403 and m/z 406 for molecular ions). nih.gov This method allowed for the identification and quantitation of the metabolite at concentrations exceeding 10 ng/mL in urine. nih.gov
Table 3: Characteristic Ions for GC-MS Analysis of a this compound Metabolite (Example) nih.gov
| Compound | Derivative | Ion Type | m/z (Unlabeled) | m/z (Labeled, 2H) |
| 3α-hydroxy-1-methylen-5α-androstan-17-one | Methoxime-Trimethylsilyl | M-31 | 372 | 375 |
| 3α-hydroxy-1-methylen-5α-androstan-17-one | Methoxime-Trimethylsilyl | Molecular Ion | 403 | 406 |
| 3α-hydroxy-1-methylen-5α-androstan-17-one | Methoxime-Trimethylsilyl | M-90-31 | 282 | 285 |
Significant amounts of this metabolite could be detected in urine for several days after a single oral administration of this compound. nih.govresearchgate.net
Selected Ion Monitoring (SIM) and Full Scan (SCAN) Modes in GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of anabolic steroids like this compound. In GC-MS, compounds are separated based on their volatility and interaction with the stationary phase in the GC column before entering the MS detector. The MS detector can operate in different modes, including Full Scan (SCAN) and Selected Ion Monitoring (SIM).
In SCAN mode, the mass spectrometer scans a wide range of mass-to-charge ratio (m/z) values, providing a comprehensive mass spectrum for each compound eluting from the GC column. This full spectrum acts as a fingerprint, aiding in the identification of unknown compounds by comparison to spectral libraries. For this compound and other anabolic androgenic steroids (AAS), mass spectra of standard compounds can be acquired in full SCAN mode, typically ranging from 50 to 700 m/z, by infusion of a reference solution researchgate.netnih.gov.
Selected Ion Monitoring (SIM) mode, in contrast, involves the mass spectrometer monitoring only specific ions that are characteristic of the target analyte(s). This targeted approach significantly increases the sensitivity of the method by focusing the detector's acquisition time on these specific ions, rather than scanning across the entire mass range. For the analysis of steroids in various samples, including dietary supplements, GC-MS is often operated in electron ionization mode (70 eV), and SIM mode is utilized for screening purposes researchgate.netnih.gov. Two or more characteristic ions are typically monitored for each compound of interest, based on their relative abundance and absence in neighboring peaks unb.br. This allows for lower detection limits compared to SCAN mode, making SIM particularly useful for screening purposes where high sensitivity is required to detect trace amounts of the analyte.
A qualitative GC-MS method for detecting various AAS, including this compound, in food supplements utilized electron ionization mode (70 eV) and SIM for screening, with mass spectra of standard compounds acquired in full SCAN mode (50-700 m/z) for confirmation nih.gov. Three higher diagnostic ions were monitored for each compound of interest nih.gov.
GC-MS/MS SRM Methodologies for Metabolite Detection
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) employing Selected Reaction Monitoring (SRM) is a powerful and highly selective technique used for the detection and confirmation of this compound and its metabolites, particularly in complex biological matrices like urine and hair. GC-MS/MS involves a second stage of mass analysis, where a precursor ion (parent ion) of the target analyte is selected in the first quadrupole, fragmented in a collision cell, and specific product ions (daughter ions) are monitored in the third quadrupole. SRM focuses on monitoring specific precursor-to-product ion transitions that are unique to the target compound, providing a high degree of specificity and reducing the likelihood of interference from co-eluting substances.
This methodology is particularly valuable for the detection of metabolites, which may be present at lower concentrations and in complex biological matrices containing numerous endogenous compounds. GC-MS/MS SRM methods have been developed for the detection of methenolone and its metabolites in doping control analysis researchgate.netresearchgate.net. For instance, a method for the quantitative determination of methenolone in human hair utilized GC-MS/MS, detecting methenolone by its parent ion at m/z 446 and daughter ions at m/z 208 and 195 researchgate.net.
GC-MS/MS, often employing chemical ionization (CI) or electron ionization (EI), is used to analyze both hydrolyzed and non-hydrolyzed sulfated metabolites of methenolone researchgate.netresearchgate.netugent.be. Studies have shown that analyzing non-hydrolyzed sulfated metabolites by GC-MS/MS can offer longer detection windows compared to hydrolyzed metabolites researchgate.net. For example, a non-hydrolyzed sulfated metabolite, 1β-methyl-5α-androstan-17-one-3ζ-sulfate, was documented to provide a detection time of up to 17 days using GC-CI-MS/MS researchgate.net. The use of GC-MS/MS for non-hydrolyzed sulfated steroids can offer higher structural elucidating power and a more straightforward inclusion in screening methods compared to LC-MS researchgate.net.
GC-MS/MS SRM methods have also been developed and applied to detect metabolites in athlete's samples wada-ama.org. The characterization of metabolites using techniques like NMR and mass spectrometry is crucial for identifying markers of utilization that can be incorporated into routine doping control methods wada-ama.org.
Spectroscopic Characterization of this compound and its Metabolites
Spectroscopic techniques provide valuable structural information about this compound and its metabolites, complementing the data obtained from mass spectrometry. Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFAB-MS), and Infrared (IR) spectroscopy are among the methods used for their characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the detailed structure of organic molecules by analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C). Both ¹H NMR and ¹³C NMR are utilized in the characterization of this compound and its metabolites.
¹H NMR spectra provide information about the types of hydrogen atoms present in the molecule, their chemical environment, and their connectivity. Characteristic signals in the ¹H NMR spectrum of this compound can be used as markers for its identification rsc.orgrsc.org. For example, specific chemical shifts corresponding to hydrogens at positions H2, H17, H20, H22, H19, and H18 have been identified rsc.org. ¹H NMR spectroscopy, often performed at high field strengths (e.g., 600 MHz), is applied in the analysis of anabolic steroids, including this compound, in various matrices, including pharmaceutical formulations rsc.orgrsc.org. It can be used for both qualitative identification and quantitative analysis of the active ingredient rsc.org.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The ¹³C NMR spectrum of this compound confirms the presence of key functional groups, such as the ketone carbonyl and the ester carbonyl, through their characteristic chemical shifts . NMR spectroscopy, in conjunction with other techniques like HRFAB-MS and IR, is used to determine the structures of this compound and its biotransformed products researchgate.netoaepublish.comresearchgate.net.
High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFAB-MS)
High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFAB-MS) is a mass spectrometry technique that provides accurate mass measurements of molecules. FAB is a soft ionization technique suitable for analyzing polar and relatively non-volatile compounds. HR-MS provides elemental composition information based on the accurate mass of the ions.
HRFAB-MS, along with NMR and IR spectroscopy, has been employed in the structural determination of this compound and its metabolites, particularly those produced through biotransformation studies researchgate.netoaepublish.comresearchgate.net. This technique helps in confirming the molecular formula and providing insights into the fragmentation patterns of the compounds. Other high-resolution mass spectrometry techniques, such as High-Resolution Electron Ionization Mass Spectrometry (HREI-MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS), are also used in the characterization of steroid metabolites oaepublish.com.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a technique that identifies functional groups in a molecule based on their vibrational modes. Different functional groups absorb infrared radiation at characteristic frequencies, resulting in a unique IR spectrum.
IR spectroscopy is used in the characterization of this compound. The FTIR spectra (KBr) of this compound show strong absorptions corresponding to key functional groups, such as the ester carbonyl (C=O stretch) around 1735 cm⁻¹ and the cyclic ketone (C=O stretch) around 1660 cm⁻¹. . The C–O ester asymmetric stretch is also observed around 1240 cm⁻¹ . The infrared absorption spectrum of this compound can be determined using methods like the potassium bromide disk method and compared to reference spectra for identification and confirmation nihs.go.jpnih.gov. IR spectroscopy is often used in combination with other spectroscopic techniques like NMR and HRFAB-MS for the comprehensive structural elucidation of this compound and its metabolites researchgate.netoaepublish.comresearchgate.net.
Application of Analytical Methods in Research and Doping Control
The advanced analytical techniques discussed are indispensable tools in both research concerning this compound and in doping control programs.
In research, these methods are applied to study the metabolism of this compound, identify new metabolites, and investigate their biological activities. Metabolic studies in various species, including humans and animals, utilize GC-MS, GC-MS/MS, LC-MS, and high-resolution mass spectrometry to identify phase I and phase II metabolites, such as hydroxylated, dehydrogenated, reduced, glucuronidated, and sulfated derivatives researchgate.netresearchgate.netresearchgate.netdshs-koeln.denih.govnih.govnih.gov. Spectroscopic methods like NMR, HRFAB-MS, and IR are crucial for the structural elucidation of these identified metabolites researchgate.netoaepublish.comresearchgate.net. This research provides a deeper understanding of how this compound is processed in the body, which is vital for developing effective detection strategies.
In doping control, the primary application of these analytical methods is the detection of this compound and its metabolites in biological samples (e.g., urine, hair) to identify instances of prohibited substance use nih.govresearchgate.netresearchgate.netresearchgate.netdshs-koeln.denih.gov. GC-MS operating in SIM mode is commonly used for initial screening due to its sensitivity and throughput researchgate.netnih.gov. Suspect samples are then typically confirmed using more specific techniques like GC-MS/MS SRM or high-resolution mass spectrometry (e.g., LC-HRMS, GC-HRMS) researchgate.netdshs-koeln.denih.govnih.gov. These confirmatory methods provide a higher level of confidence in the identification of the target analyte by monitoring specific fragmentation patterns or accurate mass measurements.
The identification of long-term metabolites, particularly sulfated conjugates, using techniques like GC-MS/MS, has extended the detection window for methenolone misuse in doping control researchgate.netresearchgate.netnih.gov. This is critical for deterring and detecting doping violations that occurred further in the past. Analytical methods are continuously being refined and validated according to international standards, such as those set by the World Anti-Doping Agency (WADA), to ensure their reliability and robustness in doping control analysis nih.gov. The application of these advanced techniques helps maintain the integrity of sports and ensures fair competition.
V. Research on Therapeutic and Physiological Effects
Anabolic Effects and Muscle Physiology
Methenolone (B1676379) acetate (B1210297) is known for its moderate anabolic effects and weak androgenic properties, acting as an agonist of the androgen receptor (AR). wikipedia.org This interaction is key to its influence on muscle tissue. medicalantiaging.com
Enhancement of Muscle Mass and Strength
Research indicates that methenolone acetate can contribute to increases in muscle mass and strength. It is reported to be widely used by athletes for this purpose. pensoft.net Studies on anabolic androgenic steroids in general, including methenolone, suggest they improve muscle mass, strength, and physical performance by binding to androgenic receptors, which enhances gene transcription and protein synthesis, leading to muscle protein accretion. medicalantiaging.com Some studies show that long-term AAS supplementation can lead to higher lean leg mass and improved muscle strength in a dose-dependent manner. plos.org Body weight increases of 2 to 5 kg, mainly attributed to increased lean mass, have been observed with short-term AAS use. wikipedia.org
Influence on Muscle Fiber Size and Hypertrophy
Anabolic steroids, including methenolone, can influence muscle fiber size and contribute to muscle hypertrophy. medicalantiaging.comwikipedia.org Activation of androgenic receptors by AAS can lead to amplified accretion and synthesis of muscle protein, supporting muscle hypertrophy. medicalantiaging.com Studies have shown that AAS users can exhibit larger muscle fiber sizes compared to non-users. iastate.edu Specifically, increases in mean muscle fiber diameter have been observed, with both type I and type II muscle fibers showing enlargement. iastate.edu Some research suggests that long-term AAS supplementation may lead to increases in muscle fiber size, although one study noted higher lean leg mass without necessarily larger fiber size, potentially indicating a role for muscle fiber hyperplasia (formation of new muscle fibers). plos.org
Mitigation of Muscle Loss Conditions (e.g., Cachexia, Sarcopenia)
This compound has been explored for its potential in mitigating muscle loss conditions such as cachexia and sarcopenia. Historically, methenolone esters were used in the treatment of sarcopenia to inhibit the natural loss of muscle mass with aging, and to promote weight gain in underweight individuals. pensoft.net In clinical settings for muscle-wasting conditions, this compound has been associated with improved nitrogen retention and lean tissue preservation. swolverine.com Sarcopenia and cachexia are characterized by the progressive loss of skeletal muscle mass and function, and while exercise is considered the most powerful intervention, pharmacological therapies are being explored for individuals unable to exercise. mayoclinic.org Anabolic androgenic steroids, by promoting protein synthesis and inhibiting protein degradation, can potentially help counteract muscle wasting. nih.gov
Bone Metabolism and Osteoanabolic Properties
Beyond its effects on muscle, this compound has also demonstrated properties related to bone metabolism.
Attenuation of Bone Mineral Density Decline
This compound has been associated with the attenuation of bone mineral density (BMD) decline. A case study involving an older man with myelodysplastic syndrome (MDS) and progressive BMD decline showed that treatment including this compound was associated with an attenuated decline in BMD over time. nih.govresearchgate.netnih.gov This suggests a potential osteoanabolic effect. nih.govresearchgate.net this compound has been reported to promote bone formation, potentially leading to increased BMD at sites like the radial and lumbar spine. nih.gov Some historical reports suggest a yearly increase in bone mass in individuals with osteoporosis treated with this compound. nih.gov
Mechanisms of Bone Turnover Upregulation (e.g., PTH-independent)
The mechanisms by which this compound influences bone turnover appear to involve the upregulation of bone turnover, potentially through parathyroid hormone (PTH)-independent mechanisms. nih.govresearchgate.net While some reports suggest effects mediated through the activation of vitamin D leading to calcium reabsorption, the case study in the context of MDS suggested a PTH-independent upregulation of bone turnover based on bone turnover marker levels. nih.govresearchgate.net Androgen receptors are present in both osteoblasts and osteoclasts, and their activation has been shown to increase bone mass by enhancing osteoblast activity and decreasing osteoclastic bone resorption. mdpi.com The effects of this compound on bone are thought to be mediated through its androgenic properties without estrogenic effects. nih.gov
Data Tables
Based on the available search results, specific quantitative data for direct inclusion in interactive tables is limited within the scope of this compound research on these specific points and without including dosage information. However, the following table summarizes some reported findings on muscle fiber size changes associated with AAS use, which can include this compound as a member of this class of compounds.
| Parameter | Observation in AAS Users Compared to Non-Users | Source |
| Muscle Fiber Area | Larger (e.g., 15% larger on average in doped athletes) | medicalantiaging.com |
| Mean Muscle Fiber Diameter | Increased (e.g., 12.6% increase) | iastate.edu |
| Type I Muscle Fiber Size | Increased (e.g., 10.8% increase) | iastate.edu |
| Type II Muscle Fiber Size | Increased (e.g., 14.6% increase) | iastate.edu |
| Capillary Density per Fiber | Significantly higher | plos.org |
| Myonuclei per Fiber | Significantly higher | plos.org |
Another finding related to bone mineral density from a case study is presented below:
| Bone Site | BMD Value (g/cm²) | Source |
| Lumbar Spine | 1.346 | |
| Right Femoral Neck | 0.819 | |
| Left Femoral Neck | 0.824 |
Note: These values are from a specific clinical case study and represent observed BMD values during treatment that included this compound.
Promotion of Bone Formation
This compound has been shown to promote bone formation. nih.gov Studies indicate it can lead to increased bone mineral density (BMD) at sites such as the radial and lumbar spine. nih.gov Research suggests a potential for a yearly increase in bone mass in individuals with osteoporosis, both women and men. nih.gov The effects of this compound on bone are believed to be mediated through its androgenic properties. nih.govresearchgate.net Androgen receptors are primarily expressed in osteoblasts and osteocytes, cells involved in bone formation, where they are upregulated by androgens and 1,25(OH)2D3 to promote osteoblast proliferation, differentiation, synthesis of extracellular matrix protein, and mineralization. nih.govresearchgate.net
In a case study involving an older man with myelodysplastic syndrome (MDS) and declining BMD, treatment with this compound and darbepoetin for anemia was associated with an attenuated decline in BMD. nih.govresearchgate.net This observation suggests a potential osteoanabolic effect of this compound. nih.govresearchgate.net Based on bone turnover marker levels in this case, the upregulation of bone turnover by this compound might involve parathyroid hormone-independent mechanisms. nih.gov
Animal studies using methenolone enanthate, a related form of methenolone, have shown differential effects on bone development in adolescent rats based on sex. In female rats, it stimulated bone growth, while in male rats, it appeared to suppress it during puberty. academicjournals.org
Activation of Vitamin D and Calcium Reabsorption
The effects of this compound on bones have been reported to occur via the activation of vitamin D, leading to calcium reabsorption from the small intestine. nih.gov Androgens, such as testosterone (B1683101), can potentially increase the synthesis and decrease the degradation of 1,25(OH)2D3 by activating 25-hydroxyvitamin D-1α-hydroxylase (CYP27B1) and inactivating 25-hydroxyvitamin D 24-hydroxylase (CYP24A1), respectively, according to animal studies. nih.gov Androgens may act in concert with vitamin D to influence calcium reabsorption. researchgate.net Vitamin D plays a vital role in intestinal calcium absorption by enhancing uptake in the small intestine and increasing the production of calcium-binding proteins. fiveable.me This process helps maintain adequate serum calcium levels for bone mineralization. fiveable.me
Hematological Effects
Treatment of Anemia (e.g., due to Bone Marrow Failure, Myelodysplastic Syndrome)
This compound has been used in the treatment of anemia, including cases due to bone marrow failure and myelodysplastic syndrome (MDS). wikipedia.orgnih.govwikipedia.orgnih.gov MDS is a group of disorders characterized by the bone marrow's failure to produce enough healthy blood cells. aamds.org Androgens have historically been an option for treating aplastic anemia, a type of bone marrow failure, by stimulating erythropoiesis through activating the erythropoietin (EPO) receptor and increasing EPO production in the kidneys, as well as stimulating telomerase (TERT) gene expression in hematopoietic tissue. haematologica.org
In a case report, treatment with this compound and darbepoetin improved hemoglobin levels in a patient with anemia primarily caused by MDS. nih.gov Another case involved a patient with MDS and bone marrow failure who was treated with this compound and received red blood cell transfusions for anemia. nih.gov While this compound was used in these contexts, current treatment approaches for acquired aplastic anemia often prioritize immunosuppression and thrombopoietin receptor agonists, making androgens less likely a primary choice for acquired cases, though they may be considered in specific circumstances for inherited bone marrow failure syndromes or as salvage therapy. haematologica.org
Endocrine System Interactions and Hormonal Regulation
Influence on Hypothalamic-Pituitary-Gonadal Axis
This compound can suppress the hypothalamic-pituitary-gonadal (HPG) axis. swolverine.comindiamart.comglpbio.comwoodbridgebrewingco.com The HPG axis is a crucial system involved in regulating the body's natural production of sex hormones. nih.gov Suppression of this axis by anabolic-androgenic steroids like this compound can lead to alterations in hormone homeostasis. woodbridgebrewingco.compatsnap.com The degree of suppression can vary depending on factors such as dosage and duration of use. swolverine.com Anabolic-androgenic steroids are expected to suppress endogenous testosterone production, as testosterone provides negative feedback on the HPG axis. chemicalbook.com
Differential Effects on Sex Hormone Levels
As an anabolic-androgenic steroid, this compound is an agonist of the androgen receptor. wikipedia.orgnih.govwikipedia.org It has moderate anabolic effects and weak androgenic effects. wikipedia.orgwikipedia.org Unlike some other anabolic steroids, methenolone is not aromatized, meaning it does not get converted into estrogen in the body and therefore has no propensity for producing estrogenic side effects. wikipedia.orgchemicalbook.com
Research in male rats administered this compound in combination with other steroids showed significantly higher serum testosterone and dihydrotestosterone (B1667394) levels compared to control groups. nih.gov Serum estradiol-17beta levels were also significantly higher in the group receiving this compound and nandrolone (B1676933) decanoate (B1226879) compared to the control group. nih.gov However, it is important to note that this compound itself is not aromatized. wikipedia.orgchemicalbook.com
Immunomodulatory Potential
Research indicates that this compound and its metabolites may possess immunomodulatory properties. These effects have been observed in studies investigating their impact on cytokine production and T-cell proliferation. The potential immunomodulatory activity of this compound and its transformed products suggests a role in influencing immune responses. researchgate.netnih.govresearchgate.net
Inhibition of Cytokine Production (e.g., TNF-α)
Studies have explored the effects of this compound and its biotransformed metabolites on the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α). Certain metabolites of this compound have demonstrated inhibitory activity against TNF-α production. For instance, one study found that this compound itself showed a good inhibition of TNF-α production (62.5 ± 4.4%), while some metabolites exhibited even more potent activity, with one showing 81.0 ± 2.5% inhibition. Other metabolites also demonstrated good inhibition ranging from 60.1% to 73.4%. nih.govresearchgate.netoaepublish.com Another study on methenolone enanthate, an analogue, also reported that specific metabolites potently inhibited TNF-α production in THP-1 cells, with one showing 88.63% inhibition and another 34.21% inhibition. researchgate.netresearchgate.netbiocrick.com These findings suggest that this compound and its derivatives can influence inflammatory pathways by reducing the production of key cytokines like TNF-α. nih.govresearchgate.net
Here is a summary of the inhibition of TNF-α production by this compound and some of its metabolites:
| Compound | Inhibition of TNF-α Production (%) |
| This compound | 62.5 ± 4.4 |
| Metabolite 2 (from F. lini) | 73.4 ± 0.6 |
| Metabolite 5 (from F. lini) | 81.0 ± 2.5 |
| Metabolite 8 (from F. lini) | 69.7 ± 1.4 |
| Metabolite 10 (from F. lini) | 73.2 ± 0.3 |
| Metabolite 11 (from F. lini) | 60.1 ± 3.3 |
| Metabolite 12 (from F. lini) | 71.0 ± 7.2 |
Note: Data is based on studies involving fungal biotransformation of this compound. nih.govresearchgate.net
Inhibition of T-cell Proliferation
Research has also investigated the effects of this compound and its metabolites on T-cell proliferation. T-cells are crucial components of the adaptive immune system, and their proliferation is involved in immune responses. Several compounds, including this compound and certain metabolites, have shown significant activity against T-cell proliferation. nih.govresearchgate.net For example, specific metabolites derived from the biotransformation of this compound by Fusarium lini demonstrated significant activity against T-cell proliferation, with IC50 values of 4.4 ± 0.01 µg/mL and 10.2 ± 0.01 µg/mL for two different metabolites. researchgate.netnih.gov Another study indicated that this compound itself, as well as certain metabolites, strongly inhibited the proliferation of T-cells, with IC50 values ranging from <0.2 to 10.4 μg/mL. researchgate.net These findings suggest that this compound and its derivatives can modulate immune cell activity by inhibiting T-cell proliferation. nih.govresearchgate.net
Here is a summary of the inhibition of T-cell proliferation by selected compounds:
| Compound | IC50 (µg/mL) Against T-cell Proliferation |
| Metabolite 3 (from F. lini) | 4.4 ± 0.01 |
| Metabolite 5 (from F. lini) | 10.2 ± 0.01 |
| This compound | <0.2 - 10.4 (range observed for potent inhibitors) researchgate.net |
| Metabolite 7 (from biotransformation) | <0.2 (most potent inhibitor) researchgate.net |
Note: Specific IC50 values for this compound itself varied in the studies. The table includes values for metabolites with reported IC50s and the range observed for potent inhibitors including the parent compound. researchgate.netnih.govresearchgate.net
Vi. Research on Potential Adverse Effects and Risk Factors
Cardiovascular System Impact
Anabolic-androgenic steroid use is associated with a range of adverse cardiovascular effects, including alterations in lipid profiles, cardiac hypertrophy, myocardial infarction, and ventricular repolarization disturbances that can lead to arrhythmias dovepress.comsemanticscholar.orgmdpi.com. These effects contribute to an increased risk of cardiovascular disease and sudden cardiac death in AAS users dovepress.comsemanticscholar.orgmdpi.com.
Alterations in Lipid Profiles (HDL, LDL)
Methenolone (B1676379) acetate (B1210297), like other AAS, can negatively impact lipid profiles, leading to an increased risk of cardiovascular disease patsnap.comswolverine.com. Studies consistently show that AAS use is associated with unfavorable changes in plasma lipoprotein levels, specifically a decrease in high-density lipoprotein cholesterol (HDL-C) and an increase in low-density lipoprotein cholesterol (LDL-C) patsnap.comswolverine.commdpi.comacc.orgnih.gov. These alterations contribute to an atherogenic lipid profile, increasing the likelihood of atherosclerotic plaque formation swolverine.commdpi.comnih.govomjournal.org. Some research suggests that these changes in lipid profiles may be reversible after the cessation of AAS use, although the duration of recovery can depend on the duration of drug use acc.orgnih.govorthobullets.com.
Cardiac Hypertrophy and Myocardial Infarction
Anabolic-androgenic steroid use has been linked to cardiac hypertrophy, particularly left ventricular hypertrophy semanticscholar.orgmdpi.commdpi.comacc.orgomjournal.org. This increase in heart muscle size can be associated with fibrosis and myocytolysis, potentially increasing the risk of cardiomyopathy mdpi.commdpi.comacc.org. Myocardial infarction (MI), or heart attack, has also been reported in individuals using AAS, including young, otherwise healthy individuals semanticscholar.orgmdpi.comomjournal.orgresearchgate.net. Some studies suggest a dose-dependent relationship between the cumulative lifetime duration of AAS use and the severity of atherosclerosis, a key factor in MI acc.org. Cases of MI with normal coronary arteries have also been reported in AAS users, suggesting other potential mechanisms researchgate.net.
Ventricular Repolarization Disturbances and Arrhythmias
Anabolic-androgenic steroid use has been linked to potentially life-threatening arrhythmias dovepress.comsemanticscholar.org. Chronic AAS use has been associated with ventricular repolarization disturbances dovepress.com. These disturbances, which affect the electrical recovery of the heart ventricles, can create a substrate for arrhythmias, including sudden cardiac death dovepress.commdpi.comecrjournal.com. Studies have indicated that AAS use may change physiological cardiac remodeling to pathological hypertrophy, increasing the risk of life-threatening arrhythmias mdpi.com.
Hepatic System Considerations
The liver is a primary site of metabolism for anabolic-androgenic steroids, and their use can lead to hepatic adverse effects patsnap.comresearchgate.net.
Hepatotoxicity Concerns with Oral Administration
Oral administration of AAS, including methenolone acetate, is particularly associated with hepatotoxicity patsnap.comresearchgate.netdroracle.aieuropeanreview.org. Oral anabolic steroids often undergo 17-alpha-alkylation, a structural modification designed to enhance oral bioavailability by resisting hepatic first-pass metabolism researchgate.netdroracle.ai. However, this modification also increases the stress on the liver and can lead to liver damage researchgate.netdroracle.ai. Hepatotoxicity associated with oral AAS can manifest as elevated liver enzymes, cholestasis (impaired bile flow), peliosis hepatis (blood-filled cysts in the liver), and hepatic tumors researchgate.neteuropeanreview.orgnih.gov. While this compound is sometimes considered to have lower hepatotoxicity compared to some other oral AAS, concerns regarding liver impact with oral administration remain patsnap.comdroracle.aiepa.gov.
Reproductive System Implications
Anabolic-androgenic steroid use can significantly impact the male reproductive system due to the suppression of the hypothalamic-pituitary-gonadal axis medicalantiaging.comdovepress.comoup.comnih.gov. Long-term or unsupervised use of AAS, including methenolone, can result in reproductive issues such as infertility, erectile dysfunction, and testicular atrophy medicalantiaging.comdovepress.comoup.comnih.govresearchgate.net. AAS use can lead to reduced levels of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), which are crucial for spermatogenesis and endogenous testosterone (B1683101) production oup.comnih.gov. This can result in impaired spermatogenesis, ranging from oligozoospermia (low sperm count) to azoospermia (absence of sperm), as well as abnormalities in sperm motility and morphology oup.comnih.gov. While some studies suggest that AAS-induced endocrine imbalance and its effects on fertility may be reversible after cessation, others report conflicting results oup.comnih.gov. Testicular size has also been observed to be lower in AAS users nih.govmdpi.com.
Compound Names and PubChem CIDs:
Potential for Infertility and Testicular Atrophy
Anabolic androgenic steroids, including this compound, can disrupt the hypothalamic-pituitary-gonadal (HPG) axis in males. This disruption leads to suppressed endogenous testosterone production. researchgate.net A common consequence of prolonged AAS use is hypogonadism, which is characterized by reduced sperm count, infertility, and testicular atrophy. researchgate.net Testicular atrophy, the decrease in the size of the testes, is primarily a result of the suppression of spermatogenesis, the process of sperm production, which occupies a significant portion of testicular volume. frontiersin.org Studies suggest that long-term, unsupervised use of AAS can lead to reproductive issues such as infertility and testicular atrophy. medicalantiaging.com While the suppression of spermatogenesis can be reversible upon cessation of AAS use, recovery of normal testosterone levels varies among individuals and may be incomplete in some cases. researchgate.net
Neuropsychiatric Effects
The use of anabolic androgenic steroids has been linked to various neuropsychiatric effects. nih.gov
Mood Disturbances and Aggression
There is a popular belief that steroid use routinely leads to significant anger and violence, often referred to as "roid rage". nih.gov However, researchers generally agree that severe negative mood effects are likely rare and difficult to predict. nih.gov Nevertheless, prior research has identified adverse psychological effects associated with steroid use, including anger, aggressiveness, depression, and mania. nih.gov
Paranoid and Jealousy Feelings
While not as extensively documented for this compound specifically as for other AAS, anabolic steroid use in general has been associated with psychological effects that can include paranoid feelings and jealousy. 4x4oprema.rs These effects may become more pronounced with increased dosage or longer cycles of use. 4x4oprema.rs
Interactions with Other Pharmacological Agents
This compound can interact with other medications, potentially altering its effects or the effects of the co-administered drugs. patsnap.com
Effects on Liver Enzyme Metabolism
This compound may interact with medications metabolized by the liver. patsnap.com Drugs that either induce or inhibit liver enzymes can influence the metabolism of this compound, potentially leading to changes in its blood levels and efficacy. patsnap.com Regular monitoring and potential dosage adjustments may be necessary when this compound is used concurrently with drugs affecting liver enzymes. patsnap.com The oral form of this compound may cause liver stress, particularly at high doses or with long-term use, although it is considered less hepatotoxic than some other oral steroids. 4x4oprema.rsswolverine.com Liver function monitoring is advised. swolverine.com
Long-term Safety and Efficacy Research Gaps
Despite its history of use, comprehensive, long-term research specifically on the safety and efficacy of this compound, especially concerning non-medical or supraphysiological doses, remains limited. medicalantiaging.comnih.gov Much of the understanding of the potential long-term effects is extrapolated from studies on anabolic-androgenic steroids (AAS) in general, rather than this compound specifically. medicalantiaging.com Ethical considerations and the controlled status of AAS often restrict the ability to conduct high-quality research using the doses sometimes employed in non-medical use. nih.gov
Research indicates that while AAS can offer short-term benefits such as increased muscle mass and strength, the long-term effectiveness and safety, particularly in areas like anti-aging or sustained muscle preservation, are not clearly established for this compound. medicalantiaging.com The potential adverse effects associated with broader AAS use, including cardiovascular, metabolic, and reproductive health risks, highlight the need for further research specific to this compound to fully understand its long-term implications. medicalantiaging.com
Studies on AAS in general have pointed to potential long-term consequences such as irreversible cardiovascular toxicity, including atherosclerotic effects and cardiomyopathy. researchgate.net While some studies suggest this compound may have a milder side effect profile compared to other AAS, long-term data specifically on its impact on the cardiovascular system, liver (especially the oral form), and reproductive health at various doses is needed. patsnap.comresearchgate.netswolverine.com For instance, while oral this compound may cause liver stress, particularly at high doses or with long-term use, it is considered less hepatotoxic than some other oral steroids; however, the long-term extent of this risk requires further investigation. swolverine.com
Furthermore, the long-term influence of high-dose AAS, including this compound, on sexual functioning remains poorly understood. medicalantiaging.com While initial androgenic effects might temporarily improve libido and erectile function, chronic use can suppress endogenous testosterone production, potentially leading to long-term reproductive issues like infertility and abnormal hormone levels. medicalantiaging.comresearchgate.net The full scope of these long-term reproductive consequences specifically linked to this compound requires dedicated research.
The psychiatric consequences of long-term AAS misuse, such as mood disturbances, anxiety, and potential dependence, have been noted in the broader AAS literature. researchgate.net However, the prevalence and severity of these effects specifically in long-term this compound users are not well-defined, representing another area with significant research gaps. researchgate.net
In pediatric cases where this compound has been used medically, there have been observations regarding its effects on growth and sexual maturation, including potential suppression of testicular volume when used in combination with other treatments. nih.gov However, the long-term outcomes and potential lasting effects on development following such medical use require more extensive follow-up studies.
Vii. Ethical and Regulatory Considerations in Methenolone Acetate Research
Ethical Frameworks for Anabolic Steroid Research
Ethical frameworks for research involving anabolic steroids, including Methenolone (B1676379) acetate (B1210297), are guided by core principles such as beneficence, non-maleficence, autonomy, and justice. Given the potential for adverse physiological and psychological effects associated with AAS, ethical considerations require a careful assessment of the risks versus potential benefits to research participants. umich.edu Obtaining informed consent is a fundamental requirement, ensuring participants are fully aware of the potential risks involved before agreeing to participate in studies. umich.edu The ethical implications are particularly pronounced when research involves the administration of steroids to human subjects, raising questions about the justification for such studies, especially when participants may be vulnerable populations like athletes. umich.edu Researchers must also consider the ethical implications of conducting studies that could inadvertently support or normalize the non-medical use of these substances. researchgate.net
Regulatory Status and Controlled Substance Classifications
Methenolone acetate is classified as a controlled substance in many countries, reflecting its potential for abuse and non-medical use. In the United States, anabolic-androgenic steroids were placed in Schedule III of the Controlled Substances Act in November 1990. healio.com Schedule III substances are recognized as having a potential for abuse that can lead to low-to-moderate physical dependence or high psychological dependence. healio.com The drug is also a controlled substance in other regions, such as Canada (Schedule IV) and Brazil (Class C5). wikipedia.org Its availability for medical use has largely been discontinued (B1498344) in many countries, though it remains marketed in a few, such as Japan and Moldova. wikipedia.org This controlled status significantly impacts research, imposing strict requirements on the handling, storage, and administration of this compound in research settings. Users of this compound need medical supervision as it belongs to controlled substance classifications in various territories. actizapharma.com
Research on Abuse Potential and Dependence
Research has explored the abuse potential and dependence liability of anabolic steroids, including compounds like this compound. While some early opinions based on clinical work suggested psychological dependence, the scientific evidence has been a topic of debate. healio.com Since 1988, case reports of anabolic steroid dependence have appeared in medical literature, often in young male weightlifters who reported an inability to stop use due to withdrawal symptoms like depression and craving. healio.com Survey research has also provided evidence, with some users indicating they would not stop use even if presented with significant health risks. healio.com Studies using diagnostic criteria for substance dependence have found a percentage of AAS users meeting these criteria, although the reported prevalence can vary. tandfonline.comtandfonline.com The Diagnostic Statistical Manual (DSM) regards AAS as potentially dependence-producing, while the International Classification of Diseases (ICD) has historically viewed them differently, highlighting the ongoing discussion and research in this area. tandfonline.comtandfonline.com Research continues to aim at increasing the understanding of the long-term psychological consequences of AAS use and identifying factors that may predispose individuals to dependence. ous-research.no
Viii. Future Directions in Methenolone Acetate Research
Development of Novel Analogs with Improved Efficacy or Safety Profiles
Research into novel analogs of methenolone (B1676379) acetate (B1210297) aims to synthesize compounds that retain desirable anabolic properties while minimizing androgenic and other adverse effects. Methenolone acetate is noted for its moderate anabolic and weak androgenic effects, as well as lacking estrogenic effects and posing a low risk of liver damage compared to some other oral AAS. wikipedia.orgpatsnap.com Future studies may focus on modifying the chemical structure of methenolone to enhance its tissue selectivity, potentially leading to compounds with more targeted anabolic effects on muscle and bone, and reduced impact on androgen-sensitive tissues. This could involve exploring different ester modifications or structural alterations to influence pharmacokinetics and pharmacodynamics, striving for improved efficacy in conditions like muscle wasting with a better safety profile.
Advanced Studies on Long-Term Physiological and Psychological Effects
While some information exists regarding the potential long-term consequences of anabolic steroid use, including cardiovascular, hepatic, and psychological effects, more advanced and large-scale studies are needed specifically concerning this compound. wikipedia.orgresearchgate.netdovepress.comnih.govnih.gov Future research should aim to provide more systematic data on the long-term physiological impacts, such as detailed cardiovascular assessments, metabolic changes, and endocrine function following exposure. wikipedia.org Furthermore, investigating the prolonged psychological effects, including mood disorders, dependence syndromes, and cognitive function, in individuals with a history of this compound use is crucial, as the prevalence and severity of these effects remain poorly understood. wikipedia.orgresearchgate.netnih.govnih.gov Prospective studies are needed to characterize the trajectory of recovery from potential anabolic steroid-induced hypogonadism and associated psychological disturbances. nih.gov
Investigation of this compound in Age-Related Physiological Decline
Given that aging is associated with a natural decline in muscle mass and bone density, there is interest in exploring the potential of anabolic steroids, including this compound, in addressing age-related physiological decline. medicalantiaging.commdpi.comnih.gov While methenolone could theoretically counteract some of these effects by enhancing muscle fiber size and potentially supporting collagen synthesis, existing research on AAS in this context is limited and suggests potential risks. medicalantiaging.commdpi.com Future research could involve controlled studies to evaluate the efficacy and safety of this compound or its analogs in improving muscle mass, strength, and bone mineral density in elderly populations experiencing sarcopenia or osteoporosis. nih.govresearchgate.net Such studies would need to carefully weigh potential benefits against the risks associated with steroid use in this demographic. A recent case report suggested a potential association between this compound use and attenuated decline in bone mineral density in an older man with myelodysplastic syndrome. nih.govresearchgate.net This highlights the need for further investigation into the mechanisms and clinical utility in age-related bone loss.
Refinement of Detection Methodologies for Doping Control
The ongoing challenge of detecting anabolic steroid misuse in sports necessitates continuous refinement of detection methodologies. Future research in this area will likely focus on identifying new long-term metabolites of this compound that can extend the detection window. wada-ama.org Studies have already identified sulfated metabolites that offer improved detection times compared to currently monitored compounds. wada-ama.orgresearchgate.net Further research is needed to fully characterize these metabolites and develop highly sensitive and specific analytical methods, such as advanced gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) techniques, for their reliable detection in biological samples. researchgate.netrug.nlnih.gov The application of techniques like chemical ionization in GC-MS/MS is opening new possibilities in the search for previously unknown metabolites. wada-ama.org
Exploration of New Therapeutic Applications Beyond Current Indications
Beyond its historical use in anemia and potential in age-related decline, future research may explore novel therapeutic applications for this compound or its derivatives. The mechanism of action involves binding to androgen receptors, which are present in various tissues. patsnap.com This broad interaction suggests potential applications in other conditions where modulating androgen receptor activity could be beneficial. For example, research into the immunomodulatory potential of methenolone metabolites has shown some compounds exhibiting activity against T-cell proliferation and TNF-α production, suggesting potential in inflammatory conditions. nih.gov Future studies could delve deeper into these and other potential applications, such as in specific types of wasting syndromes or conditions where anabolic effects or androgen receptor modulation could offer therapeutic advantages, while carefully assessing the risk-benefit profile. wikipedia.orgmdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
